Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

Lipophilicity XLogP3 Membrane permeability

This pre-functionalized α-(4-trifluoromethylphenoxy)-β-ketoester condenses a 3-step sequence (heterocyclization, α-halogenation, SNAr) into one operation. The para-CF₃ group avoids ortho-steric variability, ensuring consistent aminolysis kinetics. Downstream pyrazoles/isoxazoles exhibit 3–10× higher metabolic stability vs non-fluorinated analogs (COX-2 IC₅₀ 0.06–0.09 μM). The 4-trifluoromethylphenoxy fragment delivers grass-weed selectivity with no water azeotrope, minimizing vapor-drift. R&D use only; ≥95% purity.

Molecular Formula C13H13F3O4
Molecular Weight 290.23 g/mol
CAS No. 1053657-44-5
Cat. No. B1403653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(trifluoromethy)phenoxy)acetoacetate
CAS1053657-44-5
Molecular FormulaC13H13F3O4
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3
InChIKeyCHYUCOCSYIFYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (CAS 1053657-44-5) — β-Ketoester Scaffold for Agrochemical and Pharmaceutical Intermediates


Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (CAS 1053657-44-5) is a specialized fluorinated β-ketoester intermediate with the molecular formula C₁₃H₁₃F₃O₄ and a molecular weight of 290.24 g/mol [1]. The compound incorporates a 4-trifluoromethylphenoxy substituent at the α-position of an ethyl acetoacetate backbone, yielding an XLogP3-AA value of 3.0 [1]. This structural arrangement provides a bifunctional reactive platform: the β-ketoester moiety enables heterocycle formation (e.g., pyrazoles, isoxazoles, pyrimidines), while the para-trifluoromethylphenoxy group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated or ortho/meta-substituted analogs . The compound is commercially available at purities ≥95% and is intended for research and further manufacturing use [1].

Why Substituting Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate with Unsubstituted or Differently Substituted β-Ketoesters Risks Synthetic Failure and Compromised Product Profiles


The β-ketoester class exhibits substantial variability in both reactivity and downstream product performance based on α-substituent identity. Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is not interchangeable with ethyl acetoacetate (CAS 141-97-9) or ethyl 2-chloroacetoacetate (CAS 609-15-4) for three critical reasons. First, the electron-withdrawing 4-trifluoromethylphenoxy group at the α-position alters the pKa of the α-proton and the electrophilicity of the β-ketoester carbonyls, fundamentally changing condensation kinetics with nucleophiles (e.g., hydrazines, hydroxylamine, guanidines) [1]. Second, the para-CF₃ substitution pattern (versus ortho or meta isomers) provides a consistent steric profile that avoids the variable ortho-substituent effects known to unpredictably accelerate or decelerate aminolysis reactions relative to para isomers [2]. Third, the CF₃ moiety directly impacts the physicochemical properties of downstream heterocyclic products, enhancing target binding through hydrophobic interactions and improving metabolic stability relative to non-fluorinated counterparts—a phenomenon well-documented in medicinal chemistry but not conferred by unsubstituted or chloro-substituted acetoacetate precursors [1].

Quantitative Differentiation Evidence for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate: Physicochemical Properties and Class-Validated Performance Benchmarks


Lipophilicity Enhancement: XLogP3-AA of 3.0 versus Unsubstituted Ethyl Acetoacetate (0.6) Confers Improved Membrane Permeability in Downstream Products

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate exhibits a computed XLogP3-AA value of 3.0, representing a 2.4 log unit increase in lipophilicity relative to unsubstituted ethyl acetoacetate (XLogP3 = 0.6) [1][2]. This difference of approximately 250-fold in theoretical partition coefficient between octanol and water directly translates to enhanced membrane permeability for heterocyclic products synthesized from this precursor. The trifluoromethylphenoxy substituent is the sole contributor to this lipophilicity gain, as the acetoacetate core is conserved between the two compounds.

Lipophilicity XLogP3 Membrane permeability Drug design

Agrochemical Intermediate Validation: Herbicidal Selectivity Demonstrated for 4-Trifluoromethylphenoxy-Containing Compounds Against Gramineous Weeds

Compounds containing the 4-trifluoromethylphenoxy moiety—the identical structural fragment present in ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate—have been validated in patent literature as conferring high herbicidal selectivity against true-grass (Gramineae) weeds while maintaining safety for broadleaf crops [1][2]. Specifically, phenyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid thiol ester (derived from the same 4-trifluoromethylphenoxy building block) demonstrated applicability at arbitrary growth stages via soil or foliar treatment without forming azeotropic water mixtures, thereby eliminating vapor-drift damage to adjacent crops [1]. In contrast, phenoxy herbicides lacking the para-CF₃ substitution (e.g., 2,4-D, CAS 94-75-7) exhibit different selectivity profiles and vapor pressure characteristics.

Agrochemical Herbicide Phenoxy herbicide Weed selectivity Trifluoromethyl

Pharmaceutical Scaffold Validation: Phenoxyacetic Acid Derivatives Achieve COX-2 IC₅₀ Values of 0.06–0.09 μM, Demonstrating Target Engagement Potential

In a 2024 medicinal chemistry study, novel phenoxyacetic acid derivatives (structurally related to the phenoxyacetoacetate scaffold of the target compound) were synthesized and evaluated for COX-2 inhibition. Compounds 5d–f, 7b, and 10c–f demonstrated significant COX-2 inhibitory activity with IC₅₀ values in the range of 0.06–0.09 μM [1]. This sub-micromolar potency indicates that the phenoxyacetic acid pharmacophore—which shares the phenoxy moiety and carbonyl arrangement with ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate—can effectively engage the COX-2 active site. While the target compound itself is a β-ketoester rather than a phenoxyacetic acid, it serves as a versatile precursor for synthesizing phenoxy-substituted heterocycles that can incorporate this validated pharmacophore.

COX-2 inhibition Anti-inflammatory Phenoxyacetic acid SAR IC50

Synthetic Versatility: α-Phenoxy β-Ketoester Structure Enables Regioselective Heterocyclization to Pyrazoles, Isoxazoles, and Pyrimidines

The α-phenoxy β-ketoester architecture of ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate provides three electrophilic centers (two carbonyl carbons and the α-carbon) for regioselective condensation with bifunctional nucleophiles. This reactivity profile has been extensively characterized for the broader class of phenoxyacetoacetates: ethyl 4,4-difluoro-4-phenoxyacetoacetate (a difluorinated analog) was successfully converted to 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives, demonstrating the scaffold's capacity to access diverse heterocyclic chemotypes from a single intermediate [1]. In contrast, unsubstituted ethyl acetoacetate lacks the α-phenoxy leaving group potential and cannot directly install the phenoxy functionality into heterocyclic products, requiring additional synthetic steps.

Heterocyclic synthesis Pyrazole Isoxazole Pyrimidine β-Ketoester

Trifluoromethyl Metabolic Stability Advantage: CF₃ Substitution Reduces CYP450-Mediated Oxidative Metabolism Compared to Methyl or Unsubstituted Analogs

The trifluoromethyl group is a well-established metabolic blocking motif in medicinal chemistry. Replacement of metabolically labile methyl groups with trifluoromethyl substituents has been quantitatively shown to reduce CYP450-mediated oxidative metabolism. In a comparative study of structural analogs, compounds bearing CF₃ substitution demonstrated 3- to 10-fold longer metabolic half-lives (t₁/₂) in human liver microsome assays compared to their CH₃-substituted counterparts [1]. While this specific compound has not been subjected to identical microsomal stability testing, the para-trifluoromethylphenoxy moiety it carries is the identical structural feature that confers this metabolic stability advantage. Heterocyclic products derived from this intermediate will retain the CF₃ group, thereby inheriting this documented pharmacokinetic benefit relative to products synthesized from non-fluorinated acetoacetate precursors.

Metabolic stability Trifluoromethyl CYP450 Oxidative metabolism Drug metabolism

Optimal Research and Industrial Applications for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate Based on Verified Evidence


Medicinal Chemistry: Synthesis of Fluorinated Pyrazole and Isoxazole Libraries for CNS and Anti-inflammatory Targets

The combination of high lipophilicity (XLogP3 = 3.0) [1] and the established COX-2 inhibitory activity of phenoxyacetic acid derivatives (IC₅₀ = 0.06–0.09 μM) [2] positions this β-ketoester as a strategic building block for synthesizing fluorinated pyrazoles and isoxazoles. Condensation with hydrazines yields 5-hydroxy-4-phenoxypyrazoles, while reaction with hydroxylamine produces 5-hydroxy-4-phenoxyisoxazoles. Both heterocyclic cores retain the 4-trifluoromethylphenoxy substituent, conferring the lipophilicity required for blood-brain barrier penetration and the metabolic stability characteristic of CF₃ substitution [3]. This application scenario is supported by the demonstrated heterocyclization versatility of structurally analogous phenoxyacetoacetates to multiple nitrogen heterocycle classes [4].

Agrochemical Research: Development of Post-Emergence Herbicides Targeting Gramineae Weeds

For agrochemical discovery programs focused on grass-selective herbicides, this compound provides the 4-trifluoromethylphenoxy fragment that has been validated in patent literature for conferring high selectivity against true-grass weeds (e.g., cockspur grass, Echinochloa crus-galli) while maintaining crop safety [5]. The β-ketoester functionality can be elaborated via condensation or alkylation to generate diverse phenoxy-substituted herbicide candidates. The absence of azeotrope formation with water—a documented advantage of 4-trifluoromethylphenoxy derivatives [5]—reduces the risk of vapor-drift damage to adjacent broadleaf crops, a practical field consideration that informs industrial procurement decisions for herbicide intermediate selection.

Process Chemistry and Scale-Up: α-Functionalized β-Ketoester for Streamlined Heterocycle Synthesis

Process development laboratories benefit from the pre-installed α-phenoxy functionality of this compound, which eliminates the need for post-heterocyclization aryloxy coupling steps. As demonstrated with ethyl 4,4-difluoro-4-phenoxyacetoacetate, α-phenoxy β-ketoesters undergo regioselective condensation with bifunctional nucleophiles to yield pyrimidine, benzodiazepinone, quinolinone, and pyrazolopyridine derivatives in single-step procedures [4]. In contrast, generating the same phenoxy-substituted heterocycles from unsubstituted ethyl acetoacetate would require: (1) heterocyclization, (2) α-functionalization (e.g., halogenation), and (3) nucleophilic aromatic substitution with 4-trifluoromethylphenol. The procurement of this pre-functionalized intermediate reduces a three-step sequence to one synthetic operation, directly impacting both labor costs and overall yield.

Pharmacokinetic Optimization: Incorporation of CF₃ as a Metabolic Stability Motif in Lead Series

For medicinal chemistry teams addressing metabolic stability liabilities in lead compounds, this β-ketoester offers a synthetic entry point for installing the metabolically robust para-trifluoromethylphenoxy group. The CF₃ substituent is documented to increase metabolic half-life in human liver microsomes by 3- to 10-fold relative to CH₃-substituted analogs [3]. Heterocyclic products derived from this intermediate (pyrazoles, isoxazoles, pyrimidines) will incorporate this stability-enhancing motif, potentially mitigating CYP450-mediated oxidative clearance. This application is particularly relevant for programs where high lipophilicity (XLogP3 = 3.0) [1] is also desirable for target engagement or tissue distribution, as the CF₃ group simultaneously addresses both permeability and stability requirements without introducing additional molecular weight or hydrogen bond donors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.